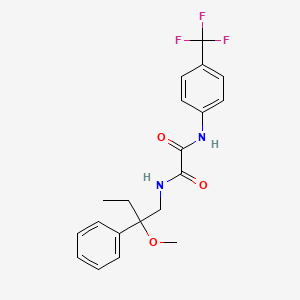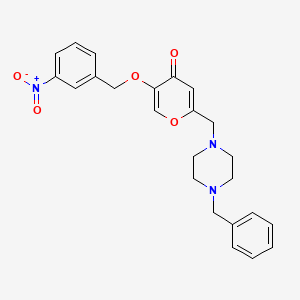
N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has gained attention in scientific research due to its potential applications in the field of pharmacology.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves the reaction of 2-methoxy-2-phenylbutylamine with 4-(trifluoromethyl)benzoyl chloride to form N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethyl)benzamide, which is then reacted with oxalyl chloride to form the final product.
Starting Materials
2-methoxy-2-phenylbutylamine, 4-(trifluoromethyl)benzoyl chloride, oxalyl chloride
Reaction
Step 1: 2-methoxy-2-phenylbutylamine is reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethyl)benzamide., Step 2: N-(2-methoxy-2-phenylbutyl)-4-(trifluoromethyl)benzamide is then reacted with oxalyl chloride in the presence of a base such as pyridine to form the final product, N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide.
作用机制
The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act on the serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. TFMPP is known to increase the levels of serotonin in the brain, which may contribute to its anxiolytic and sedative effects.
生化和生理效应
TFMPP has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, as well as decrease the levels of cortisol, a hormone associated with stress. TFMPP has also been found to have a mild analgesic effect.
实验室实验的优点和局限性
One of the main advantages of TFMPP for lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that TFMPP can be difficult to work with due to its low solubility in water.
未来方向
There are several potential future directions for research on TFMPP. One area of interest is its potential as a treatment for drug addiction. TFMPP has been found to reduce the rewarding effects of cocaine and other drugs of abuse in animal models, suggesting that it may have potential as a therapeutic agent for addiction. Another area of interest is its potential as a treatment for Alzheimer's disease. TFMPP has been found to improve cognitive function in animal models of the disease, although more research is needed to determine its potential as a therapeutic agent in humans.
科学研究应用
TFMPP has been studied extensively for its potential applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. It has been found to exhibit anxiolytic and sedative properties, making it a potential candidate for the development of new drugs for these conditions.
属性
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-3-19(28-2,14-7-5-4-6-8-14)13-24-17(26)18(27)25-16-11-9-15(10-12-16)20(21,22)23/h4-12H,3,13H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVZJZQFHADJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 1-[2-(5-chloro-2-thienyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2618670.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2618672.png)
![N-(5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2618674.png)
![4-[3-(2-Chlorophenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2618675.png)


![5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2618679.png)





![2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2618689.png)
![6-Chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methylpyridine-3-sulfonamide](/img/structure/B2618690.png)